8-Hydroxy-6-methoxy-2-phenylisoquinolin-1(2H)-one

Description

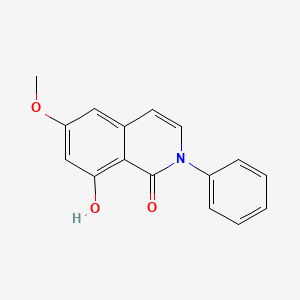

8-Hydroxy-6-methoxy-2-phenylisoquinolin-1(2H)-one is a substituted isoquinolinone derivative characterized by a hydroxyl group at position 8, a methoxy group at position 6, and a phenyl substituent at position 2 of the isoquinolinone scaffold. Isoquinolinones are nitrogen-containing heterocyclic compounds with broad pharmacological relevance, including antitumor, antihypertensive, and antimicrobial activities .

Properties

Molecular Formula |

C16H13NO3 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

8-hydroxy-6-methoxy-2-phenylisoquinolin-1-one |

InChI |

InChI=1S/C16H13NO3/c1-20-13-9-11-7-8-17(12-5-3-2-4-6-12)16(19)15(11)14(18)10-13/h2-10,18H,1H3 |

InChI Key |

WRMXRUSAVPWIBO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CN(C2=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Biological Activity

8-Hydroxy-6-methoxy-2-phenylisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to the isoquinoline family, which is known for various pharmacological activities. Its structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that 8-hydroxy derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of enzyme activity or disruption of cell membrane integrity.

Table 1: Antimicrobial Activity of Isoquinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| 8-Hydroxyquinoline | C. albicans | 64 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for cancer therapy.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

| HeLa | 12 | DNA damage |

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly its ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Table 3: Inhibition of Acetylcholinesterase Activity

| Compound | IC50 (µM) |

|---|---|

| This compound | 20 |

| Donepezil (standard drug) | 0.5 |

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells and decreased microbial growth.

- Receptor Modulation: It may modulate neurotransmitter receptors, thereby enhancing cognitive functions and providing neuroprotection.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoquinolinone derivatives exhibit diverse biological and chemical properties depending on their substitution patterns. Below is a detailed comparison of 8-hydroxy-6-methoxy-2-phenylisoquinolin-1(2H)-one with structurally related analogs:

Structural and Functional Group Comparisons

Key Differentiators

Chloro vs. Hydroxy/Methoxy: Chlorine in 6-chloro-5-methoxyisoquinolin-1(2H)-one introduces electronegativity, altering electronic distribution and reactivity compared to the target compound’s hydroxyl/methoxy combination .

Synthetic Flexibility :

- Transition metal-free methods (e.g., t-BuOK in DMSO) are preferred for eco-friendly synthesis, avoiding heavy-metal contaminants common in other protocols .

Biological Relevance: The target compound’s hydroxyl and methoxy groups may enhance binding to biological targets (e.g., enzymes or receptors) through H-bonding, a feature less pronounced in dihydro or chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.